2-(4-Amino-2-bromophenoxy)acetamide
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Overview
Description
2-(4-Amino-2-bromophenoxy)acetamide is an organic compound with the molecular formula C8H9BrN2O2 It is characterized by the presence of an amino group, a bromine atom, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-bromophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-bromophenol and chloroacetic acid.
Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Procedure: 4-amino-2-bromophenol is reacted with chloroacetic acid in the presence of sodium hydroxide. The mixture is heated to promote the formation of this compound.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or water.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction parameters ensures the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-bromophenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of primary amines or alcohols.
Scientific Research Applications
2-(4-Amino-2-bromophenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Materials Science: It is explored for its potential use in the development of novel materials, including polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-bromophenoxy)acetamide involves its interaction with specific molecular targets. The amino and bromine groups facilitate binding to active sites of enzymes or receptors, modulating their activity. The phenoxyacetamide moiety can interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-2-chlorophenoxy)acetamide
- 2-(4-Amino-2-fluorophenoxy)acetamide
- 2-(4-Amino-2-iodophenoxy)acetamide
Comparison
Compared to its analogs, 2-(4-Amino-2-bromophenoxy)acetamide exhibits unique reactivity due to the presence of the bromine atom, which is larger and more polarizable than chlorine, fluorine, or iodine. This influences its chemical behavior, making it more suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-amino-2-bromophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4,10H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPOKGRPOAEDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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